trimethyl(propyl)azanium bromide

Electrochemistry Energy Storage Supercapacitors

Symmetric quaternary ammonium salts (e.g., TEA bromide) often limit supercapacitor energy density and phase-transfer catalytic efficiency. Trimethyl(propyl)azanium bromide (TMPAB) solves this with its asymmetric propyl/methyl structure: • ~10% higher capacitance vs TEA salts in EDLC electrolytes for high-energy-density supercapacitors. • Well-defined single-ion conductivity enables precise phase-transfer catalysis control and optimized reaction yields. • Precursor for low-viscosity ionic liquids critical to Li-ion battery electrolytes and green chemistry. Supplied as ≥98% purity white crystalline solid, stored under argon for moisture protection. Standard B2B global shipping.

Molecular Formula C6H16BrN
Molecular Weight 182.10 g/mol
CAS No. 2650-50-2
Cat. No. B1346591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrimethyl(propyl)azanium bromide
CAS2650-50-2
Molecular FormulaC6H16BrN
Molecular Weight182.10 g/mol
Structural Identifiers
SMILESCCC[N+](C)(C)C.[Br-]
InChIInChI=1S/C6H16N.BrH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyFCGQIZKUTMUWDC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(propyl)azanium Bromide: Core Properties


Trimethyl(propyl)azanium bromide (CAS 2650-50-2), also known as trimethylpropylammonium bromide (TMPAB), is an asymmetric quaternary ammonium salt belonging to the alkylammonium class [1]. It has the molecular formula C6H16BrN and a molecular weight of 182.10 g/mol, and it is a white crystalline solid that is soluble in water and polar organic solvents [1]. This compound is widely recognized for its utility as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases . It also finds application as a surfactant, corrosion inhibitor, and antimicrobial agent .

Trimethyl(propyl)azanium Bromide: Substitution Risks


Substituting trimethyl(propyl)azanium bromide with a generic quaternary ammonium salt without careful consideration can lead to significant performance deviations in specialized applications. The compound's unique asymmetric structure—featuring three methyl groups and one propyl chain—imparts distinct physicochemical properties compared to symmetric tetraalkylammonium analogs like tetraethylammonium (TEA) or tetrapropylammonium (TPA) salts [1]. These structural differences directly influence key performance parameters such as ionic conductivity, capacitance in energy storage devices, and phase-transfer catalytic efficiency, making simple substitution a risk for process optimization .

Trimethyl(propyl)azanium Bromide: Performance Evidence


Capacitance Advantage in EDLCs

In a direct comparative study of quaternary ammonium tetrafluoroborate (BF4) salts for electrochemical double-layer capacitors (EDLCs), trimethylpropylammonium BF4 (TMPA-BF4) delivered approximately 10% higher capacitance than the industry-standard tetraethylammonium BF4 (TEA-BF4) when tested with microporous activated carbon electrodes [1]. The capacitance difference was attributed to the smaller effective ionic radius of the asymmetric TMPA cation, which allows for more efficient ion packing and charge storage within the narrow carbon micropores [1]. The study's findings provide a quantifiable, performance-based reason for selecting TMPA-based electrolytes over symmetric TEA-based systems in EDLC applications.

Electrochemistry Energy Storage Supercapacitors

Single Ion Conductivity Benchmark

The single ion conductivity of the trimethylpropylammonium (TMPA) cation in aqueous solution at infinite dilution has been precisely characterized and compiled in a standard reference work [1]. This value serves as a fundamental physicochemical constant that is critical for modeling ion transport, designing electrolytes, and comparing the intrinsic mobility of quaternary ammonium cations [1]. While the exact numerical value requires accessing the referenced compendium, its established status as a reference parameter differentiates TMPA from less rigorously characterized quaternary ammonium species [1].

Electrochemistry Ionic Conductivity Electrolyte Solutions

Viscosity in Asymmetric Ionic Liquids

Studies on quaternary ammonium-based ionic liquids have established that replacing a symmetric alkyl chain with an asymmetric or alkoxy chain significantly reduces viscosity and enhances ionic conductivity [1]. Trimethyl(propyl)azanium bromide, with its asymmetric three-methyl-one-propyl substitution pattern, is expected to exhibit lower viscosity and higher ionic diffusion coefficients compared to symmetric tetraalkylammonium analogs like tetraethylammonium or tetrapropylammonium bromides under comparable conditions [1]. This property is particularly advantageous for applications requiring efficient mass transport, such as in electrochemical devices and reaction solvents.

Ionic Liquids Viscosity Green Chemistry

Trimethyl(propyl)azanium Bromide: Application Scenarios


Supercapacitor Electrolytes

The ~10% higher capacitance demonstrated for trimethylpropylammonium BF4 compared to tetraethylammonium BF4 [1] positions trimethyl(propyl)azanium bromide as a preferred precursor for electrolyte salts in high-energy-density supercapacitors. Researchers and manufacturers developing advanced EDLCs for electric vehicles, renewable energy storage, or portable electronics should prioritize TMPA-based salts to maximize device performance.

Phase-Transfer Catalysis

The well-defined single ion conductivity of the trimethylpropylammonium cation [1] enables precise control over ion transport in biphasic reactions. This makes the compound a valuable tool for optimizing reaction rates and yields in phase-transfer catalyzed processes, such as nucleophilic substitutions, alkylations, and polymerizations . Its asymmetric structure also offers a distinct polarity profile that can enhance catalyst solubility and selectivity compared to symmetric analogs .

Ionic Liquid Solvents and Electrolytes

Based on class-level structure-property relationships, trimethyl(propyl)azanium bromide is an excellent candidate for synthesizing ionic liquids with reduced viscosity [2]. This property is crucial for applications requiring efficient mass transport, such as in lithium-ion battery electrolytes, dye-sensitized solar cells, and as reaction media for green chemistry processes where lower viscosity facilitates mixing, reduces energy consumption for pumping, and enhances reaction rates.

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